molecular formula C11H17Cl2N3O4S2 B8039833 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide

4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide

Cat. No.: B8039833
M. Wt: 390.3 g/mol
InChI Key: WMDSYCWHSGPFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzene ring substituted with amino, chloroethyl, and disulfonamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide typically involves multi-step organic reactions. One common route includes:

    Nitration: The starting material, 5-methylbenzene-1,2-disulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with 2-chloroethylamine under basic conditions to introduce the bis(2-chloroethyl) groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation using industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the disulfonamide groups, potentially leading to the formation of sulfonic acids.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the chlorine atoms.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonic acids.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its structure allows it to form covalent bonds with nucleophilic sites in proteins and DNA, making it a useful tool in biochemical studies.

Medicine

Medically, the compound is investigated for its potential as an anticancer agent. The bis(2-chloroethyl) groups can form cross-links with DNA, inhibiting cell division and leading to cell death, which is a mechanism similar to that of some chemotherapy drugs.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials, particularly where its unique reactivity can be leveraged to create novel products.

Mechanism of Action

The mechanism of action of 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl) groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-N,2-N-bis(2-chloroethyl)benzene-1,2-disulfonamide: Lacks the methyl group, potentially altering its reactivity and biological activity.

    4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1-sulfonamide: Contains only one sulfonamide group, which may affect its solubility and reactivity.

    4-amino-1-N,2-N-bis(2-chloroethyl)-benzene-1,2-disulfonamide: Lacks the methyl group, which can influence its chemical properties and biological interactions.

Uniqueness

The presence of both the methyl group and the bis(2-chloroethyl) groups in 4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide makes it unique. The methyl group can influence the compound’s electronic properties and steric hindrance, while the bis(2-chloroethyl) groups are crucial for its biological activity, particularly in DNA alkylation.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-amino-1-N,2-N-bis(2-chloroethyl)-5-methylbenzene-1,2-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Cl2N3O4S2/c1-8-6-10(21(17,18)15-4-2-12)11(7-9(8)14)22(19,20)16-5-3-13/h6-7,15-16H,2-5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSYCWHSGPFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)NCCCl)S(=O)(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.